6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxyanthranilic acid.
Acylation: The starting material undergoes acylation using reagents like methyl malonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. Techniques such as high-temperature transesterification and ester hydrolysis are employed to achieve the desired product .
Chemical Reactions Analysis
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.
Substitution: Halogenation reactions using bromine in acetic acid can introduce halogen atoms into the quinoline ring.
Common reagents and conditions used in these reactions include molecular bromine, acetic acid, and sodium ethoxide. The major products formed from these reactions are halogenated quinoline derivatives and reduced alcohols .
Scientific Research Applications
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit bacterial and cancer cell growth.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is studied for its role in biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is compared with other similar compounds, such as:
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: This compound lacks the dimethyl groups at positions 6 and 8, resulting in different chemical and biological properties.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: The presence of a hydroxy group at position 4 significantly alters its reactivity and biological activity.
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has additional substituents that enhance its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
6,8-dimethyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
RCYQCCUGBUYOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2)C(=O)O)C |
Origin of Product |
United States |
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